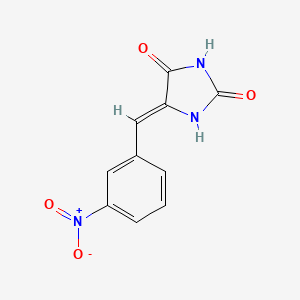![molecular formula C13H19F3N2O B12115156 1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- CAS No. 954575-87-2](/img/structure/B12115156.png)
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- is an organic compound with a complex structure that includes both an ethylenediamine backbone and a trifluoromethoxy-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-ethanediamine and 2-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 1,2-ethanediamine with 2-(trifluoromethoxy)benzaldehyde under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Alkylation: The final step involves the alkylation of the amine with diethyl sulfate or a similar alkylating agent to introduce the diethyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow processes and the use of catalysts to improve yield and efficiency. The reaction conditions would be carefully controlled to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce any imine or nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylenediamine backbone, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N1,N1-diethyl-: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially less effective in certain applications.
1,2-Ethanediamine, N1,N1-dimethyl-1-phenyl-: Contains a phenyl group but lacks the trifluoromethoxy substitution, which can affect its chemical reactivity and binding properties.
Uniqueness
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring high specificity and stability, such as in drug design and catalysis.
Eigenschaften
CAS-Nummer |
954575-87-2 |
|---|---|
Molekularformel |
C13H19F3N2O |
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
N,N-diethyl-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H19F3N2O/c1-3-18(4-2)11(9-17)10-7-5-6-8-12(10)19-13(14,15)16/h5-8,11H,3-4,9,17H2,1-2H3 |
InChI-Schlüssel |
ALGYGDZFSQOXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(CN)C1=CC=CC=C1OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


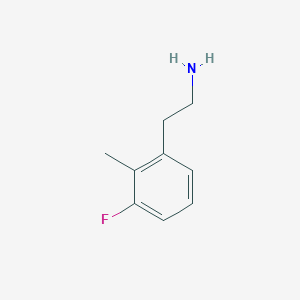
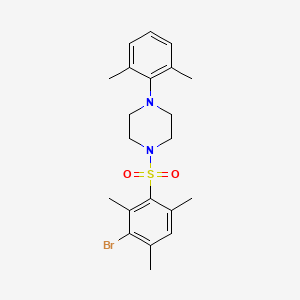
![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)

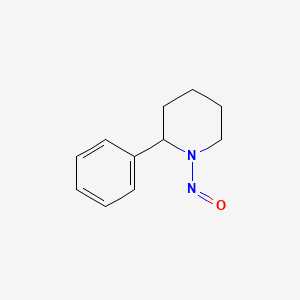




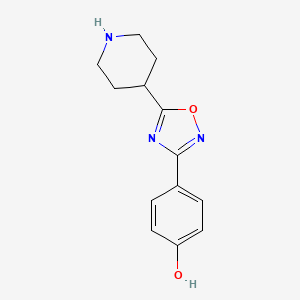
![2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
